2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Overview
Description
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-, also known as 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile, is a chemical compound with the molecular formula C12H9N3 . It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .
Molecular Structure Analysis
The molecular structure of 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- consists of a benzene ring substituted with three nitrile groups and three methyl groups . The exact spatial arrangement and bond lengths/angles would require more specific spectroscopic data for accurate determination.Physical and Chemical Properties Analysis
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- is a solid at room temperature . It has a predicted density of 1.16±0.1 g/cm3 . More specific physical and chemical properties such as solubility, specific heat capacity, and others are not provided in the available resources.Scientific Research Applications
Organometallic Synthesis and Structural Studies
Benzene derivatives, including those with dimethylgallyl substituents, have been synthesized for their potential applications in organometallic chemistry. For example, compounds with substituents in 1,3,5-positions have been prepared and studied for their solid-state structures and redistribution reactions. These compounds demonstrate interesting behaviors in solution and solid state, potentially leading to the development of new materials with unique electronic and structural properties (Jutzi et al., 2009).
Synthesis of Functionalized Benzenes
Functionalized 1,2-bis(trimethylsilyl)benzenes serve as key starting materials for various applications, including the synthesis of benzyne precursors and Lewis acid catalysts. Efficient high-yield routes have been developed for these materials, demonstrating their versatility in synthetic chemistry and potential applications in organic electronics and catalysis (Reus et al., 2012).
Porous Materials and Reactivity
Investigations into porous phenylacetylene silver salts have shown that modifications to the central aromatic ring of 1,3,5-tris(4-ethynylbenzonitrile)benzene can lead to materials with variable pore sizes and chemical functionalities. These materials are of interest for their potential applications in gas storage, separation technologies, and catalysis due to their customizable structural and functional properties (Kiang et al., 1999).
Electrocatalysis and Conducting Polymers
Novel 1,3,5-tris(oligothienyl)benzenes have been synthesized and studied for their electrochemical properties. These materials, due to their optimized three-dimensional geometry, are used in the development of two- or three-dimensional conducting polymers, highlighting their potential applications in energy storage and conversion devices (Chérioux & Guyard, 2001).
Catalysis and Material Synthesis
Metal organic frameworks (MOFs) and other heterogeneous catalysts based on benzenetricarboxylates have shown efficiency in various reactions, including the oxidation of benzylic compounds. These catalysts are notable for their reusability and stability, making them attractive for industrial applications in green chemistry and sustainable processes (Dhakshinamoorthy et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURVTDKUHZJPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152925 | |
Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-85-5 | |
Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of TBTN contribute to the photocatalytic activity of the TBTN-COF?
A1: In the TBTN-COF, TBTN serves as the electron-rich building block, partnering with benzotrithiophene-2,5,8-tricarbaldehyde (BTT). When exposed to light, the TBTN unit readily donates an electron in an ultrafast transfer process (less than 500 fs). [] This electron transfer creates a charge separation within the COF, leaving the BTT unit electron deficient (hole accumulated) and the TBTN unit electron rich. This efficient charge separation is crucial for the photocatalytic activity, as it prevents rapid recombination of the excited state and extends the lifetime of the charge carriers, allowing them to participate in redox reactions with adsorbed molecules. Furthermore, the cyanide groups in the TBTN structure are believed to play a crucial role in the adsorption and activation of molecular oxygen, facilitating the two-electron reduction pathway to produce H2O2. []
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